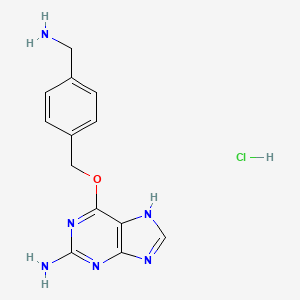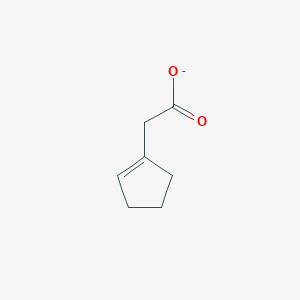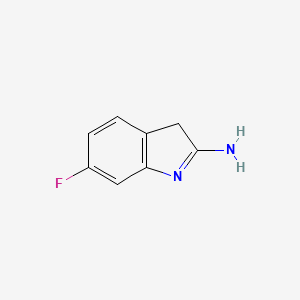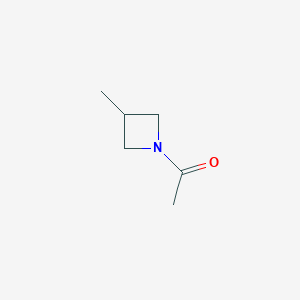
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often includes deprotection and purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the benzyl group.
Reduction: Reduction reactions can target the amino group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine or benzyl moieties.
Scientific Research Applications
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication and protein synthesis. This compound may also modulate signaling pathways by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division in plants.
Aminopurine: A purine analog used in biochemical research.
Benzyladenine: Another cytokinin with applications in plant biology.
Uniqueness
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride is unique due to its specific structure, which combines a purine base with a benzyl group linked through an aminomethyl spacer. This unique configuration allows it to interact with biological targets in ways that other similar compounds may not, providing distinct advantages in research and potential therapeutic applications.
Properties
CAS No. |
948903-68-2 |
|---|---|
Molecular Formula |
C13H15ClN6O |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H14N6O.ClH/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12;/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19);1H |
InChI Key |
WVICZTNHHXZQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)

![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)


![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)


![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
